An In-Depth Technical Guide to 4-Bromo-2-methyl-5-nitroaniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2-methyl-5-nitroaniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromo-2-methyl-5-nitroaniline is a substituted aromatic amine that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an electron-donating amine, a weakly electron-donating methyl group, and two electron-withdrawing groups (bromo and nitro), imparts a distinct reactivity profile that is of significant interest in the design and synthesis of complex organic molecules. This guide provides an in-depth exploration of 4-Bromo-2-methyl-5-nitroaniline, covering its fundamental physicochemical properties, logical synthetic strategies, comprehensive analytical characterization, and its emerging role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The causality behind synthetic choices and the principles of analytical validation are emphasized to provide field-proven insights for researchers in drug development.
Core Molecular Attributes and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. 4-Bromo-2-methyl-5-nitroaniline is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 231.05 g/mol | [PubChem][1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [PubChem][1] |
| CAS Number | 71785-48-3 | [PubChem][1] |
| IUPAC Name | 4-bromo-2-methyl-5-nitroaniline | [PubChem][1] |
| Melting Point | 118 °C | ECHEMI |
| Appearance | Orange to yellow solid | --- |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | --- |
Strategic Synthesis: A Tale of Directing Groups
The synthesis of 4-Bromo-2-methyl-5-nitroaniline requires careful consideration of the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the nitro group is a meta-director. The bromine atom also acts as an ortho-, para-director. The interplay of these electronic effects dictates the regioselectivity of the synthetic steps. Two plausible synthetic routes are outlined below, starting from readily available precursors.
Route A: Nitration of 4-Bromo-2-methylaniline
This approach begins with the commercially available 4-Bromo-2-methylaniline. The key challenge in this route is controlling the position of the nitro group.
Diagram 2: Synthetic workflow for Route B.
Causality of Experimental Choices:
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Starting Material: 2-Methyl-5-nitroaniline is a commercially available isomer that correctly places the methyl and nitro groups relative to the amine. [2]* Reaction: Electrophilic aromatic substitution (bromination) is employed to introduce the bromine atom.
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Reagents: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine, which helps to prevent over-bromination and the formation of hazardous HBr gas. Acetonitrile is a suitable polar aprotic solvent for this reaction. [3]* Regioselectivity: The amino group is the most powerful activating ortho-, para-director. The position para to the amino group is the most electronically favored and sterically accessible position for the incoming electrophile (bromonium ion). The methyl group also directs ortho/para, reinforcing the selection of the position para to the amine. The nitro group directs meta to itself, which also aligns with the target position. This convergence of directing effects makes the bromination at position 4 highly favorable. [4] Step-by-Step Methodology (Route B):
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Dissolve 10 g of 2-Methyl-5-nitroaniline in 100 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
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Protect the reaction from light by wrapping the flask in aluminum foil.
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Add 12.8 g of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Bromo-2-methyl-5-nitroaniline, a critical step for its use in drug development.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically suitable for nitroaniline derivatives. [5] Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Self-Validation and Trustworthiness: The method's reliability is established through system suitability tests. Before sample analysis, multiple injections of a standard solution should demonstrate a relative standard deviation (RSD) of peak areas of less than 2.0%, a tailing factor for the main peak between 0.8 and 1.5, and a theoretical plate count exceeding 2000. [6]
Structural Confirmation (GC-MS and Spectroscopy)
Gas Chromatography-Mass Spectrometry (GC-MS) provides confirmation of the molecular weight and offers insights into the fragmentation pattern, which is a structural fingerprint of the molecule.
Expected GC-MS Fragmentation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 230 and an M+2 peak at m/z 232 of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and potentially the methyl group (-CH₃, 15 Da). [7]
Diagram 3: Postulated major fragmentation pathways for 4-Bromo-2-methyl-5-nitroaniline in GC-MS.
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. Expected signals would include two singlets in the aromatic region for the two non-equivalent aromatic protons, a singlet for the amine protons (which may be broad), and a singlet for the methyl group protons.
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¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region).
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry. The specific arrangement of functional groups in 4-Bromo-2-methyl-5-nitroaniline makes it a valuable intermediate for the synthesis of targeted therapeutics.
Intermediate for Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline moiety that occupies the ATP-binding pocket of the enzyme. [2]The amino group of 4-Bromo-2-methyl-5-nitroaniline can be used to construct heterocyclic cores, such as pyrimidines or quinazolines, which are common in kinase inhibitors. The bromo substituent provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities that can enhance potency and selectivity. [8]The nitro group can be readily reduced to an amine, providing another point for chemical modification.
Diagram 4: General workflow for the use of 4-Bromo-2-methyl-5-nitroaniline in kinase inhibitor synthesis.
The strategic placement of the methyl and bromo groups can influence the orientation of the molecule within the kinase binding site, potentially leading to interactions with specific amino acid residues and thereby conferring selectivity for certain kinase targets.
Building Block for Antiviral Agents
Nitroaromatic compounds and their derivatives have been explored for their potential antiviral activities. [9]4-Bromo-2-methyl-5-nitroaniline can serve as a starting point for the synthesis of novel compounds to be screened for antiviral efficacy. The various functional groups allow for the generation of a diverse library of compounds through parallel synthesis, which can be tested against a range of viruses.
Safety, Handling, and Storage
As a nitroaromatic amine, 4-Bromo-2-methyl-5-nitroaniline should be handled with care, following standard laboratory safety procedures.
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Hazard Classification: Based on data for similar compounds like 4-Bromo-2-nitroaniline, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. [10][11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-methyl-5-nitroaniline, with a molecular weight of 231.05 g/mol , is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis is a practical exercise in understanding and manipulating the principles of electrophilic aromatic substitution. Its well-defined physicochemical properties and versatile functional groups make it an ideal starting point for the construction of complex molecular architectures. As the demand for highly selective and potent therapeutics continues to grow, the intelligent application of such well-characterized building blocks will remain a cornerstone of successful drug discovery and development programs. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate 4-Bromo-2-methyl-5-nitroaniline into their synthetic and medicinal chemistry endeavors.
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